4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde
Overview
Description
“4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of indazoles, including “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” involves the use of lithium diisopropyl amide in tetrahydrofuran at -78℃, followed by the addition of N-methyl-N-phenylformamide .Molecular Structure Analysis
The molecular structure of “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” includes a 1H-indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with two fluorine atoms at the 4 and 6 positions, a methyl group at the 1 position, and a carbaldehyde group at the 5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” include a molecular weight of 196.15 . It is a solid at room temperature .Scientific Research Applications
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Antifungal Activity
- Field : Medicinal Chemistry
- Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
- Method : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
- Results : Most of the compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The construction of indoles as a moiety in selected alkaloids .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Safety And Hazards
The safety information for “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P280, P301, P302, P305, P312, P338, P351, P352 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
4,6-difluoro-1-methylindazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXEYOVRCUBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C=N1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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